Eptastigmine
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Overview
Description
It is known for its longer duration of action and lower toxicity compared to other cholinesterase inhibitors like physostigmine . Eptastigmine works by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine, thereby increasing the levels of acetylcholine in the brain and improving cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eptastigmine is synthesized through a series of chemical reactions starting from physostigmine. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production process is optimized to maximize yield and minimize waste, making it economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Eptastigmine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding oxides.
Reduction: It can be reduced to form its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxides, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Eptastigmine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study cholinesterase inhibition and related chemical reactions.
Biology: Investigated for its effects on the central nervous system and its potential neuroprotective properties.
Medicine: Primarily researched for its potential in treating Alzheimer’s disease and other cognitive disorders.
Industry: Used in the development of new cholinesterase inhibitors and related pharmaceuticals.
Mechanism of Action
Eptastigmine exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission and improving cognitive function . The molecular targets of this compound include acetylcholinesterase and butyrylcholinesterase, both of which are involved in the breakdown of acetylcholine .
Comparison with Similar Compounds
Physostigmine: A cholinesterase inhibitor with a shorter duration of action and higher toxicity compared to eptastigmine.
Donepezil: A reversible cholinesterase inhibitor with a longer duration of action compared to physostigmine.
Rivastigmine: A pseudo-reversible cholinesterase inhibitor with similar applications in the treatment of Alzheimer’s disease.
Uniqueness of this compound: this compound is unique in its longer duration of action and lower toxicity compared to other cholinesterase inhibitors. Its ability to improve cognitive function with fewer side effects makes it a promising candidate for the treatment of Alzheimer’s disease .
Biological Activity
Eptastigmine is a reversible inhibitor of acetylcholinesterase (AChE), primarily investigated for its potential therapeutic effects in Alzheimer's disease and other cognitive impairments. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, and clinical implications based on various studies.
This compound functions by inhibiting the enzyme AChE, which is responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft. By preventing ACh breakdown, this compound increases the concentration of ACh, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.
Key Findings on AChE Inhibition
- Dose-Dependent Inhibition : Studies have shown that oral administration of this compound at doses of 10, 20, and 30 mg significantly inhibits AChE activity in red blood cells (RBCs) in a dose-dependent manner, with peak inhibition observed at higher doses .
- Pharmacokinetics : this compound exhibits a rapid onset of action with peak plasma concentrations reached within 1 to 2 hours post-administration. The half-life ranges from 1 to 3 hours, necessitating multiple daily doses for sustained effect .
Cognitive Enhancement in Animal Models
Research has demonstrated that this compound can improve cognitive performance in aged rats. In an eight-arm radial maze test, aged rats treated with this compound showed enhanced memory and learning capabilities compared to control groups .
Human Trials
Several clinical trials have evaluated the cognitive effects of this compound in humans:
- Double-Blind Placebo-Controlled Study : A study involving healthy male subjects assessed the impact of this compound on scopolamine-induced cognitive deficits. Results indicated that this compound significantly mitigated cognitive impairments induced by scopolamine, suggesting its potential for treating cognitive dysfunctions .
- Real-Time Measurement : Another study highlighted a patient-side technique for measuring AChE activity during this compound treatment. This approach allowed for real-time assessment of pharmacodynamic effects, confirming significant inhibition of AChE activity post-administration .
Maximum Tolerated Dose (MTD)
The maximum tolerated dose of this compound has been established through various studies. It was found that doses up to 30 mg are generally well-tolerated in most subjects, with common side effects including gastrointestinal disturbances and mild headaches .
Side Effects and Tolerability
The safety profile of this compound has been assessed in multiple trials. Most adverse effects are mild to moderate and include:
- Nausea
- Diarrhea
- Insomnia
- Dizziness
These side effects typically resolve upon discontinuation or dose adjustment.
Summary Table of this compound Studies
Study Type | Population | Findings |
---|---|---|
Animal Study | Aged Rats | Improved performance in cognitive tasks (eight-arm radial maze) |
Double-Blind Study | Healthy Male Subjects | Significant reduction in scopolamine-induced cognitive deficits |
Real-Time Measurement | Patients under Treatment | Confirmed significant AChE inhibition post-eptastigmine administration |
Pharmacodynamics Assessment | Various Subjects | Established MTD at 30 mg with mild side effects |
Properties
CAS No. |
101246-68-8 |
---|---|
Molecular Formula |
C21H33N3O2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-heptylcarbamate |
InChI |
InChI=1S/C21H33N3O2/c1-5-6-7-8-9-13-22-20(25)26-16-10-11-18-17(15-16)21(2)12-14-23(3)19(21)24(18)4/h10-11,15,19H,5-9,12-14H2,1-4H3,(H,22,25)/t19-,21+/m1/s1 |
InChI Key |
RRGMXBQMCUKRLH-CTNGQTDRSA-N |
SMILES |
CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C |
Isomeric SMILES |
CCCCCCCNC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C |
Canonical SMILES |
CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C |
Synonyms |
eptastigmine heptastigmine heptyl physostigmine heptyl-physostigmine heptylphysostigmine MF 201 MF-201 physostigmine heptyl pyrrolo(2,3-b)indol-5-ol-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl heptylcarbamate este |
Origin of Product |
United States |
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